Ethyl 4-(cyclopropylamino)butanoate
Description
Ethyl 4-(cyclopropylamino)butanoate is an ester derivative featuring a cyclopropylamine substituent attached to the fourth carbon of a butanoate backbone. The cyclopropyl group confers unique steric and electronic properties, while the ester moiety enhances solubility and bioavailability. Structural analogs of this compound often vary in substituent groups (e.g., alkyl chains, aromatic rings, or alternative amino groups), which significantly influence their reactivity, stability, and biological activity .
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZSFZXVOKJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630667 | |
| Record name | Ethyl 4-(cyclopropylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813429-65-1 | |
| Record name | Ethyl 4-(cyclopropylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(cyclopropylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol . The general reaction conditions include the use of a base to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes typically use carboxylic acids and alcohols under acidic or basic conditions to form the ester linkage . The reaction is often carried out in the presence of a catalyst to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used as the reagent.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Ethyl 4-(cyclopropylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(cyclopropylamino)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active metabolites that interact with biological targets . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(2-Butylcyclopropyl)butanoate
- Molecular Formula : C₁₃H₂₄O₂
- Molar Mass : 212.33 g/mol
- Key Features: The cyclopropyl group is substituted with a 2-butyl chain, increasing hydrophobicity compared to the cyclopropylamino analog.
Methyl 3-(Cyclopentylamino)propanoate
- Molecular Formula: C₉H₁₇NO₂
- Molar Mass : 171.24 g/mol
- Key Features: Replaces the cyclopropyl group with a larger cyclopentyl ring and shifts the amino group to the third carbon. The cyclopentyl group introduces greater conformational flexibility, which may enhance binding to certain enzyme active sites but reduce metabolic stability .
Ethyl 4-Cyclopropyl-2,4-Dioxobutanoate
- Molecular Formula : C₉H₁₂O₄
- Molar Mass : 184.19 g/mol
- Key Features: Contains two ketone groups (2,4-dioxo) adjacent to the cyclopropyl ring. This α,γ-diketo structure enhances electrophilicity, making it reactive in nucleophilic addition reactions—a property absent in Ethyl 4-(cyclopropylamino)butanoate .
Ethyl 4-(4-Bromophenyl)butanoate
- Molecular Formula : C₁₂H₁₅BrO₂
- Molar Mass : 271.15 g/mol
- Key Features: Substitutes the cyclopropylamino group with a 4-bromophenyl moiety. The bromine atom increases molecular weight and introduces halogen bonding capabilities, which can improve interactions with hydrophobic protein pockets .
Structural and Functional Analysis
Structural Comparison Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Functional Features |
|---|---|---|---|---|
| This compound | C₉H₁₇NO₂ | ~183.24* | Cyclopropylamino | Amino-ester hybrid, moderate polarity |
| Ethyl 4-(2-butylcyclopropyl)butanoate | C₁₃H₂₄O₂ | 212.33 | 2-Butylcyclopropyl | High hydrophobicity |
| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C₉H₁₂O₄ | 184.19 | 2,4-Diketo, cyclopropyl | Electrophilic diketone |
| Methyl 3-(cyclopentylamino)propanoate | C₉H₁₇NO₂ | 171.24 | Cyclopentylamino | Flexible ring, lower steric hindrance |
Functional Differences
- Reactivity: Ethyl 4-cyclopropyl-2,4-dioxobutanoate’s diketone structure makes it more reactive in ketone-based reactions (e.g., condensations) compared to the amino-ester derivatives .
- Bioavailability: The cyclopropylamino group in the target compound likely improves water solubility compared to purely hydrophobic analogs like Ethyl 4-(2-butylcyclopropyl)butanoate .
- Target Binding: Bromophenyl derivatives (e.g., Ethyl 4-(4-bromophenyl)butanoate) exhibit stronger van der Waals interactions in hydrophobic binding pockets, whereas amino-ester analogs may engage in hydrogen bonding .
Biological Activity
Ethyl 4-(cyclopropylamino)butanoate is an emerging compound in medicinal chemistry, garnering attention for its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an ester with a cyclopropylamino group attached to a butanoate backbone. Its molecular formula is CHNO, and it has a molecular weight of approximately 197.26 g/mol. The compound's structure allows for potential interactions with various biological targets.
The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with specific receptors or enzymes within biological systems. The compound has shown high gastrointestinal absorption and permeability across the blood-brain barrier, which could enhance its bioavailability and therapeutic potential.
Pharmacokinetics
Research indicates that this compound is well-absorbed when administered orally. Its ability to cross the blood-brain barrier suggests potential central nervous system effects, which could be beneficial in treating neurological disorders or enhancing cognitive function.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The compound appears to induce apoptosis through mitochondrial pathways, although further studies are required to elucidate the underlying mechanisms.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against several bacterial strains. The compound exhibited significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
| Neuroprotective | Potential effects on cognitive function |
Case Study: Anticancer Efficacy
In a recent study, this compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. Flow cytometry analysis revealed that the compound triggers apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
